molecular formula C22H18BrN7 B12368985 N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline

N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-bromoaniline

Cat. No.: B12368985
M. Wt: 460.3 g/mol
InChI Key: SJOMJTKWXZEYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ALK5-IN-10 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

ALK5-IN-10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ALK5-IN-10 may result in the formation of hydroxylated derivatives, while reduction may lead to the formation of reduced analogs.

Mechanism of Action

ALK5-IN-10 exerts its effects by inhibiting the transforming growth factor-beta type I receptor kinase. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, thereby blocking the transforming growth factor-beta signaling pathway. The molecular targets of ALK5-IN-10 include the transforming growth factor-beta type I receptor kinase and other related kinases involved in the pathway .

Comparison with Similar Compounds

ALK5-IN-10 is unique compared to other similar compounds due to its high potency and selectivity for the transforming growth factor-beta type I receptor kinase. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications in research and clinical studies.

Properties

Molecular Formula

C22H18BrN7

Molecular Weight

460.3 g/mol

IUPAC Name

2-bromo-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline

InChI

InChI=1S/C22H18BrN7/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23/h2-10,12-13,24H,11H2,1H3,(H,28,29)

InChI Key

SJOMJTKWXZEYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3Br)C4=CN5C(=NC=N5)C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.